[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the cyclopropyl and difluoromethyl groups through substitution reactions.
- Coupling reactions to attach the indol-1-ylcarbonyl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Scale-up of reactions using batch or continuous flow processes.
- Purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
- Oxidation might yield ketones or carboxylic acids.
- Reduction could produce alcohols or amines.
- Substitution reactions might introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development for treating diseases.
Industry: Applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors to modulate their activity.
- Interfering with cellular signaling pathways.
- Inducing changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone might include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples could be:
- 5-methyl-7-(trifluoromethyl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.
- 5-ethyl-7-(chloromethyl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties and biological activity. The presence of the cyclopropyl and difluoromethyl groups, as well as the indol-1-ylcarbonyl moiety, may confer unique reactivity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O/c20-17(21)16-9-14(11-5-6-11)23-18-13(10-22-25(16)18)19(26)24-8-7-12-3-1-2-4-15(12)24/h1-4,9-11,17H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEGQLMYWQEZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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